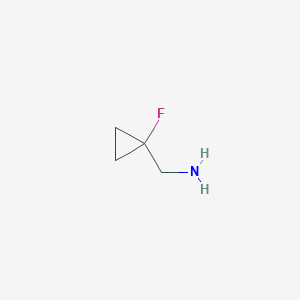

(1-Fluorocyclopropyl)methanamine

説明

特性

CAS番号 |

1314402-09-9 |

|---|---|

分子式 |

C4H8FN |

分子量 |

89.11 |

IUPAC名 |

(1-fluorocyclopropyl)methanamine |

InChI |

InChI=1S/C4H8FN/c5-4(3-6)1-2-4/h1-3,6H2 |

InChIキー |

RGPSNMVRDPZUDL-UHFFFAOYSA-N |

SMILES |

C1CC1(CN)F |

正規SMILES |

C1CC1(CN)F |

製品の起源 |

United States |

An In-depth Technical Guide to (1-Fluorocyclopropyl)methanamine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the myriad of structural motifs, the fluorinated cyclopropane ring has emerged as a particularly valuable bioisostere. The introduction of fluorine, the most electronegative element, into the strained cyclopropyl system creates a unique combination of electronic and conformational effects. This guide provides a comprehensive technical overview of (1-Fluorocyclopropyl)methanamine, a key building block that leverages these properties for the development of next-generation therapeutics. We will delve into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its strategic application in drug design, supported by field-proven insights and detailed experimental protocols.

Core Molecular Profile of (1-Fluorocyclopropyl)methanamine

(1-Fluorocyclopropyl)methanamine is a primary amine featuring a monofluorinated cyclopropane ring. This seemingly simple structure is rich in chemical complexity, offering a unique set of properties that are highly sought after in drug development. The presence of the fluorine atom significantly influences the molecule's pKa, lipophilicity, and metabolic stability, while the rigid cyclopropyl scaffold provides a defined three-dimensional vector for substituent placement.[1]

Chemical Structure and Identification

-

Chemical Name: (1-Fluorocyclopropyl)methanamine

-

Molecular Formula: C₄H₈FN[2]

-

Molecular Weight: 89.11 g/mol [2]

-

CAS Numbers:

-

Structure:

/ CH2-CH2

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a building block are critical determinants of its utility in drug discovery, influencing everything from reaction kinetics to the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[4] The data for (1-Fluorocyclopropyl)methanamine, both experimental and predicted, are summarized below.

| Property | Value | Source/Method | Significance in Drug Discovery |

| pKa (of conjugate acid) | ~8.5 - 9.0 (Estimated) | Based on related α-fluoroalkyl amines[5] | Influences solubility, membrane permeability, and receptor interactions. A moderately basic amine is often desirable for oral absorption and target engagement.[6] |

| LogP (Octanol/Water) | 0.4472 | Computationally Predicted[2] | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. A low LogP suggests good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computationally Predicted[2] | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A TPSA < 140 Ų is generally associated with good oral bioavailability. |

| Physical Form | White to off-white powder or crystals | Vendor Data[3] | Important for handling, formulation, and storage. |

| Storage Conditions | Store in a dry, cool, and well-ventilated area. Inert atmosphere recommended. | Vendor Data[3] | Ensures long-term stability and prevents degradation. |

Synthesis and Manufacturing: A Strategic Approach

A robust and scalable synthetic route is paramount for the successful application of any building block in a drug development campaign. While a direct, one-pot synthesis of (1-Fluorocyclopropyl)methanamine from simple starting materials is not yet established in the literature, a reliable two-step sequence involving the synthesis of a key ketone intermediate followed by reductive amination is a practical and well-precedented approach.

Synthetic Workflow Overview

The overall strategy involves the preparation of 1-fluorocyclopropyl methyl ketone, followed by its conversion to the target primary amine.

Caption: Synthetic workflow for (1-Fluorocyclopropyl)methanamine.

Detailed Experimental Protocols

Part A: Synthesis of 1-Fluorocyclopropyl methyl ketone

This procedure is adapted from established patent literature, which describes a two-step process from 2-acetyl-2-chloro-4-butanolide.[7]

-

Step 1: Fluorination of 2-Acetyl-2-chloro-4-butanolide

-

To a solution of 2-acetyl-2-chloro-4-butanolide (1.0 eq) in acetonitrile, add a triethylamine-hydrogen fluoride addition product (e.g., Et₃N·3HF, 2.0 eq) under an inert atmosphere.

-

Add triethylamine (1.0 eq) and heat the reaction mixture to 80°C for 3 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it into water.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-acetyl-2-fluoro-4-butanolide.

-

-

Step 2: Cyclization to 1-Fluorocyclopropyl methyl ketone

-

In a flask equipped for distillation, place a solution of a nucleophilic agent (e.g., potassium iodide in N-methylpyrrolidone) and heat to an elevated temperature (e.g., 180°C) under reduced pressure.

-

Add the crude 2-acetyl-2-fluoro-4-butanolide from the previous step dropwise to the hot solution.

-

The product, 1-fluorocyclopropyl methyl ketone, will distill as it is formed. Collect the distillate.

-

Purify the collected distillate by fractional distillation to obtain the pure ketone.

-

Part B: Reductive Amination to (1-Fluorocyclopropyl)methanamine

This is a generalized procedure for reductive amination, a robust and widely used method for amine synthesis.[8][9]

-

In a suitable solvent such as methanol or ethanol, dissolve 1-fluorocyclopropyl methyl ketone (1.0 eq) and ammonium acetate or a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C. These reagents are preferred as they selectively reduce the imine in the presence of the ketone.[8]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of aqueous acid (e.g., 1M HCl).

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-Fluorocyclopropyl)methanamine.

-

The free base can be converted to the hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.[10]

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is crucial for its use in research and development. The following section outlines the expected spectroscopic data for (1-Fluorocyclopropyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information.[11]

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Assignment and Rationale |

| ¹H NMR | ~2.8 - 3.2 | Doublet of doublets or multiplet | -CH₂-NH₂ protons, split by each other and potentially by the fluorine atom through space. |

| ~0.8 - 1.5 | Multiplets | Cyclopropyl -CH₂- protons. The diastereotopic nature of these protons will lead to complex splitting patterns. | |

| ¹³C NMR | ~60 - 70 (d) | Doublet, ¹JCF ≈ 240-260 Hz | C-F quaternary carbon. The large one-bond C-F coupling is characteristic. |

| ~40 - 50 | Singlet or triplet | -CH₂-NH₂ carbon. | |

| ~10 - 20 (d) | Doublet, ²JCF ≈ 5-15 Hz | Cyclopropyl -CH₂- carbons. Two-bond coupling to fluorine is expected. | |

| ¹⁹F NMR | ~ -140 to -160 | Multiplet | Single fluorine atom on the cyclopropyl ring. The signal will be split by the adjacent protons.[12] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Technique | Expected Features | Interpretation |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (two bands) | N-H stretching of the primary amine. |

| ~1590-1650 cm⁻¹ | N-H scissoring of the primary amine. | |

| ~1050-1250 cm⁻¹ | C-F stretching. | |

| Mass Spectrometry (EI) | M⁺ at m/z = 89 | Molecular ion peak. |

| Fragments at m/z = 70, 59, etc. | Loss of NH₃, C₂H₄, etc. |

Applications in Medicinal Chemistry: A Double-Edged Sword

The incorporation of the (1-fluorocyclopropyl)methylamine moiety into drug candidates is a strategic decision aimed at optimizing key drug-like properties.

Rationale for Use: Enhancing Metabolic Stability and Modulating Basicity

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the half-life and oral bioavailability of a drug.[13]

-

pKa Modulation: The strong electron-withdrawing nature of the fluorine atom lowers the basicity (pKa) of the adjacent amine. This fine-tuning of pKa can be crucial for optimizing a drug's solubility, cell permeability, and binding affinity to its target, which often involves ionic interactions.[5]

-

Conformational Constraint: The rigid cyclopropyl ring provides a well-defined orientation for the aminomethyl group, which can be advantageous for locking the molecule into a bioactive conformation for optimal target engagement.

Case Studies and Structure-Activity Relationships (SAR)

The (1-fluorocyclopropyl)methylamine scaffold has been explored in several therapeutic areas:

-

Serotonin 5-HT₂C Receptor Agonists: Derivatives of fluorinated cyclopropylmethylamines have been investigated as selective 5-HT₂C receptor agonists for the potential treatment of obesity. The fluorinated cyclopropane moiety was introduced to improve the metabolic stability and overall pharmacokinetic profile of the parent compounds.[10]

-

Poly-ADP Ribose Glycohydrolase (PARG) Inhibitors: In the development of PARG inhibitors for cancer therapy, the (1-fluorocyclopropyl)methylamine group was incorporated to block a known site of metabolism. While this modification did improve metabolic stability in vitro, it led to unexpected in vivo toxicity.[14]

A Cautionary Note: Potential for In Vivo Toxicity

A critical consideration when using this building block is the potential for off-target toxicity. A study on a series of PARG inhibitors revealed that while the monofluorinated cyclopropylamine moiety improved metabolic stability, it also introduced significant in vivo toxicity, including ataxia.[14] This toxicity was not observed with the non-fluorinated or di- and tri-fluorinated analogues. This suggests that the metabolic fate of the monofluorinated cyclopropylamine may lead to the formation of a reactive metabolite.

Caption: Duality of incorporating (1-Fluorocyclopropyl)methanamine in drug design.

This finding underscores the importance of thorough in vivo evaluation of any compound containing this moiety. The potential for toxicity should be carefully assessed in the context of the specific molecular scaffold and the intended therapeutic application.

Conclusion and Future Outlook

(1-Fluorocyclopropyl)methanamine is a valuable and strategically important building block in modern medicinal chemistry. Its unique combination of a conformationally constrained scaffold and a metabolically robust, pKa-modulating fluorine atom offers a powerful tool for optimizing the properties of drug candidates. However, its application is not without potential pitfalls, as evidenced by reports of unexpected in vivo toxicity. As with any advanced building block, a deep understanding of its chemical properties, a robust synthetic strategy, and a cautious approach to its biological evaluation are essential for its successful implementation. Future research will likely focus on developing more direct and asymmetric syntheses of this and related fluorinated cyclopropylamines, as well as on elucidating the mechanisms underlying its potential toxicity to enable a more predictable and safer application in the design of future medicines.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

-

ResearchGate. (2024, July 18). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Retrieved from [Link]

- Google Patents. (n.d.). EP0560109B1 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone.

-

ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubMed. (2007, October 15). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

SlideShare. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

-

SlideShare. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

-

ScienceOpen. (n.d.). Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

-

CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

-

MDPI. (2023, February 20). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: 19F - 13C HMQC [u-of-o-nmr-facility.blogspot.com]

- 2. chemscene.com [chemscene.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scienceopen.com [scienceopen.com]

- 7. EP0560109B1 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1-Fluorocyclopropyl)methanamine: Synthesis, Properties, and Applications in Drug Development

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals and synthetic chemists with a comprehensive, mechanistic, and protocol-driven overview of (1-Fluorocyclopropyl)methanamine . Rather than merely listing specifications, this guide delves into the causality behind its structural advantages, detailing self-validating synthetic protocols and its critical role as a pharmacokinetic-enhancing moiety in modern therapeutics.

Chemical Identity and Core Identifiers

(1-Fluorocyclopropyl)methanamine exists primarily in two forms: the highly reactive free base and the bench-stable hydrochloride salt. In pharmaceutical manufacturing, the hydrochloride salt is overwhelmingly preferred due to its enhanced water solubility, resistance to atmospheric degradation, and ease of handling in stoichiometric reactions[1].

Table 1: Quantitative Data and Identifiers

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 1314402-09-9[2] | 1462885-86-4[1] |

| Molecular Formula | C₄H₈FN | C₄H₈FN·HCl |

| Molecular Weight | 89.11 g/mol [2] | 125.57 g/mol [3] |

| SMILES | NCC1(F)CC1[2] | C(N)C1(F)CC1.Cl[1] |

| InChIKey | N/A | CJNXPJIBUMQIEK-UHFFFAOYSA-N |

| Physical Form | Liquid (typically) | White to Off-white Powder/Crystals |

Structural and Mechanistic Properties (SAR)

The integration of the (1-fluorocyclopropyl)methylamine scaffold into a drug candidate is rarely accidental; it is a deliberate structural choice driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals.

-

The Fluorine Effect (Electrophilicity & Stability): The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the adjacent primary amine, which can enhance the membrane permeability of the resulting conjugate. Furthermore, substituting a hydrogen atom with fluorine at a metabolically vulnerable site blocks cytochrome P450 (CYP450) mediated oxidation, significantly increasing the half-life of the drug[1].

-

Cyclopropane Conformational Restriction: The cyclopropane ring restricts the dihedral angles of the molecule. By locking the primary amine into a specific spatial vector, the entropic penalty typically incurred when a flexible molecule binds to its target receptor is minimized. This leads to higher target affinity and specificity.

-

Primary Amine Conjugation: The primary amine serves as a highly reactive nucleophilic handle, allowing for rapid integration into complex scaffolds via amide bond formation, reductive amination, or nucleophilic aromatic substitution (SNAr).

Structure-Activity Relationship (SAR) logic for the (1-Fluorocyclopropyl)methanamine moiety.

Synthesis Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the two primary synthetic routes utilized in the industry.

Route A: Nitrile/Amide Reduction via Borane-THF

This route is highly favored in pharmaceutical scale-up (e.g., for GLP-1 receptor agonist intermediates) due to its high yield and straightforward purification[4].

Step-by-Step Methodology:

-

Initialization: Dissolve the precursor (e.g., 270 mg of 1-fluorocyclopropanecarbonitrile or the corresponding amide) in 5 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0°C[4].

-

Reduction: Slowly add 10.4 mL of a 1 M BH₃-THF solution dropwise. Causality note: The dropwise addition at 0°C controls the exothermic reduction of the nitrile/amide to the primary amine, preventing thermal degradation.

-

Propagation: Heat the reaction mixture to 70°C and stir overnight to drive the reduction to completion[4].

-

Quenching & Salt Formation: Cool the mixture back to 0°C and slowly add 2 mL of a 10% HCl solution. Causality note: The HCl serves a dual purpose—it safely quenches unreacted borane complexes and immediately protonates the free amine to form the stable hydrochloride salt.

-

Isolation: Stir at room temperature for 1 hour, then concentrate under reduced pressure to yield the final (1-Fluorocyclopropyl)methanamine hydrochloride[4].

Route B: Bromofluorination and Azide Reduction

Developed by Moens et al., this route builds the cyclopropane system from readily available methylenecycloalkanes[5].

Step-by-Step Methodology:

-

Bromofluorination: React methylenecyclopropane with N-bromosuccinimide (NBS) and Pyridine·HF complex in dichloromethane. This yields 1-bromomethyl-1-fluorocyclopropane. (Note: For methylenecyclopropane, this yields a mixture of Markovnikov and anti-Markovnikov products, requiring chromatographic separation)[5].

-

Azide Substitution: Treat the isolated Markovnikov product with Sodium Azide (NaN₃) in DMSO at elevated temperatures (approx. 100°C) to form 1-azidomethyl-1-fluorocyclopropane[6].

-

Hydrogenation: Reduce the azide intermediate using H₂ gas (approx. 500 kPa) over a Palladium on Carbon (Pd/C) catalyst in an ethyl acetate/DMSO solvent system[6].

-

Acidification: Treat the resulting free base with ethereal HCl to precipitate the hydrochloride salt.

Synthesis workflow of (1-Fluorocyclopropyl)methanamine via bromofluorination.

Applications in Drug Development

The unique physicochemical profile of (1-Fluorocyclopropyl)methanamine has made it a highly sought-after building block in modern drug discovery:

-

GLP-1 Receptor Agonists: The compound is utilized as a critical intermediate in the synthesis of novel GLP-1 receptor agonists. Its inclusion helps modulate the lipophilicity and metabolic stability of the peptide/small-molecule conjugates, which is essential for extending the half-life of diabetes and anti-obesity medications[4].

-

Thiazole Derivatives: Recent patent literature highlights its use in synthesizing complex 1,3-thiazole compounds. By coupling (1-fluorocyclopropyl)methanamine with thiazole-carbonyl-amino benzoic acids, researchers generate potent therapeutic agents with enhanced pharmacokinetic profiles[7].

Regulatory, Handling, and Storage (E-E-A-T)

As a reactive amine and halogenated compound, strict adherence to handling protocols is required to maintain compound integrity and laboratory safety.

-

Hazard Identification: The hydrochloride salt is classified under GHS with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[3].

-

Storage Conditions: To prevent degradation and moisture absorption, the compound must be stored in a tightly closed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C (refrigerated conditions).

-

Handling: Standard PPE (gloves, safety goggles, lab coat) and manipulation within a well-ventilated fume hood are mandatory.

References

- Google Patents (WO2021096304A1).GLP-1 Receptor Agonist and Use Thereof.

- Google Patents (US20250145606A1).Thiazole compounds and methods of use thereof.

-

Moens, M., D'hooghe, M., & De Kimpe, N. (2013). A convenient approach towards the 1-aminomethyl-1-fluorocycloalkane scaffold. Tetrahedron Letters. DOI:

Sources

- 1. CAS 1462885-86-4: Cyclopropanemethanamine, 1-fluoro-, hydr… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. (1-fluorocyclopropyl)methanamine hydrochloride | 1462885-86-4 [sigmaaldrich.com]

- 4. WO2021096304A1 - Glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (1-氟环戊基)甲胺盐酸盐 - CAS号 1462885-83-1 - 摩熵化学 [molaid.com]

- 7. US20250145606A1 - Thiazole compounds and methods of use thereof - Google Patents [patents.google.com]

Role of (1-Fluorocyclopropyl)methanamine in medicinal chemistry

An In-depth Technical Guide: The Role of (1-Fluorocyclopropyl)methanamine in Medicinal Chemistry

Executive Summary

The strategic incorporation of small, strained ring systems and fluorine atoms represents a cornerstone of modern medicinal chemistry, enabling the fine-tuning of drug candidates' pharmacological profiles. The (1-Fluorocyclopropyl)methanamine scaffold has emerged as a particularly valuable building block, merging the conformational rigidity and metabolic stability of the cyclopropyl ring with the unique electronic properties of fluorine. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this moiety. We will explore its role as a versatile bioisostere, its impact on potency, selectivity, and pharmacokinetics, and provide practical insights into its strategic implementation, supported by case studies and experimental protocols. This document serves as an authoritative resource, grounding key claims in peer-reviewed literature to facilitate informed decision-making in drug discovery programs.

Chapter 1: The Strategic Value of Small Rings and Fluorine in Modern Drug Discovery

The design of novel therapeutics is a multi-parameter optimization challenge. Medicinal chemists frequently turn to specific structural motifs to address liabilities in lead compounds, such as poor metabolic stability, off-target effects, or suboptimal potency. The cyclopropyl group and the fluorine atom are two of the most powerful tools in this endeavor.

The Cyclopropyl Ring: A "Conformational Clamp" and Metabolic Shield

The cyclopropane ring is far more than a simple three-carbon cycloalkane. Its significant ring strain imparts unique electronic and structural properties.[1] The C-C bonds possess high p-character, allowing for conjugation with adjacent π-systems, while the C-H bonds are shorter and stronger than those in typical alkanes.[2][3] In drug design, this translates to several key advantages:

-

Conformational Rigidity : The cyclopropyl group acts as a "conformational clamp," restricting rotation around adjacent single bonds.[1] This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][2]

-

Metabolic Stability : The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This makes the cyclopropyl ring an effective "metabolic shield" to block known sites of metabolism, thereby increasing a drug's half-life.[4]

-

Versatile Bioisostere : The cyclopropyl ring is often used as a rigid bioisosteric replacement for gem-dimethyl groups or alkenes, improving properties like metabolic stability and rigidity while maintaining or improving potency.[5][6]

The Role of Fluorine: Modulating Potency and Pharmacokinetics

The strategic introduction of fluorine is a well-established strategy in medicinal chemistry.[7] With its high electronegativity and small van der Waals radius, fluorine can profoundly influence a molecule's properties without adding significant steric bulk.[8][9] Its judicious placement can:

-

Block Metabolic Hotspots : The strength of the C-F bond makes it resistant to metabolic cleavage, providing another powerful strategy to enhance metabolic stability.[9][10]

-

Modulate Basicity (pKa) : The introduction of an electron-withdrawing fluorine atom near a basic center, such as an amine, can significantly lower its pKa.[11] This can be crucial for optimizing solubility, membrane permeability, and avoiding off-target interactions (e.g., hERG channel binding).

-

Enhance Binding Affinity : The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing binding potency.[9]

Synergy of the Fluorocyclopropane Moiety: A Unique Bioisostere

Combining the cyclopropyl ring and a fluorine atom into the fluorocyclopropane moiety creates a compelling and nuanced bioisostere.[12] This structural unit offers the combined benefits of conformational constraint and metabolic resistance while introducing a localized dipole moment that can be exploited to fine-tune interactions with a biological target.[12][13] The (1-Fluorocyclopropyl)methanamine scaffold specifically places the amine, a common pharmacophoric element, adjacent to this uniquely functionalized ring, providing a powerful building block for drug discovery.

Chapter 2: (1-Fluorocyclopropyl)methanamine - Physicochemical Properties and Synthetic Rationale

Understanding the core properties and synthetic accessibility of a building block is critical for its effective deployment in a medicinal chemistry campaign.

Core Molecular Properties

(1-Fluorocyclopropyl)methanamine is a low molecular weight, polar building block available commercially as the free base or hydrochloride salt.[14] Its key computed and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1314402-09-9 (free base) | [14] |

| Molecular Formula | C₄H₈FN | [14] |

| Molecular Weight | 89.11 g/mol | [14] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [14] |

| Computed logP | 0.4472 | [14] |

| Hydrogen Bond Acceptors | 1 | [14] |

| Hydrogen Bond Donors | 1 | [14] |

| Rotatable Bonds | 1 | [14] |

Impact of Fluorine on the Aminomethylcyclopropane Scaffold

The primary electronic effect of the C1-fluorine is the modulation of the basicity of the primary amine. The introduction of the highly electronegative fluorine atom into the 2-position of a cyclopropylamine ring has been shown to decrease the pKa value by more than one pH unit compared to its non-fluorinated parent compound.[11] This pKa depression can be a significant advantage, reducing the proportion of the protonated species at physiological pH (7.4), which can lead to improved cell permeability and a reduced risk of phospholipidosis.

Key Synthetic Pathways and Methodologies

The synthesis of (1-Fluorocyclopropyl)methanamine and its derivatives typically involves the construction of the fluorinated cyclopropane ring followed by functional group manipulation to install the aminomethyl group. A common strategy involves the cyclopropanation of a vinyl fluoride.[15]

Chapter 3: Applications and Case Studies in Medicinal Chemistry

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery projects.

As a Bioisosteric Replacement

Bioisosteric replacement is a key strategy in lead optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16] The fluorocyclopropane group can be considered a bioisostere for several common motifs:

-

gem-Dimethyl/isopropyl Groups : Replacing a metabolically labile isopropyl or gem-dimethyl group with a fluorocyclopropyl moiety can block oxidative metabolism and introduce conformational constraint, often leading to improved pharmacokinetic profiles and potency.[6]

-

Aryl Rings : In some contexts, the rigid, pseudo-π character of the cyclopropane ring allows it to mimic the spatial arrangement of a phenyl ring, while the fluorine adds a polar interaction vector.

Case Study: Modulation of Serotonin 2C (5-HT2C) Receptor Selectivity

A study by researchers developing selective 5-HT2C receptor agonists provides an excellent example of the utility of this scaffold.[15] Starting from a known (2-phenylcyclopropyl)methylamine agonist, they synthesized fluorinated derivatives to improve drug-like properties.

The introduction of a fluorine atom onto the cyclopropane ring of the parent compound, (+)-1, resulted in compound (+)-21a, which maintained high potency at the target 5-HT2C receptor while altering the selectivity profile versus the 5-HT2B receptor.[15]

| Compound | R | 5-HT2C EC₅₀ (nM) | 5-HT2B EC₅₀ (nM) | Selectivity (2B/2C) |

| (+)-1 | H | 5.2 | 36.4 | 7 |

| (+)-21a | F | 4.7 | 9.4 | 2 |

Data sourced from Yao, et al. (2018)[15]

This case study demonstrates that the installation of the (1-fluorocyclopropyl)methanamine motif is not merely a passive replacement but an active tool to modulate pharmacology, allowing for the fine-tuning of a compound's selectivity profile.

A Cautionary Note: Potential for Off-Target Toxicity

While fluorination is a common and highly successful strategy to improve metabolic stability, it is not without potential risks. A 2018 disclosure from a team developing poly-ADP ribose glycohydrolase (PARG) inhibitors serves as a critical cautionary tale.[17]

In an attempt to block the metabolism of a cyclopropylmethylamine moiety, they synthesized the corresponding monofluorinated derivative. While this modification improved metabolic stability in vitro, it led to unexpected and severe in vivo toxicity (ataxia and death in animal models) that was not observed with the non-fluorinated parent compound.[17] The toxicity was determined to be off-target and attributed directly to the presence of the fluorinated amine moiety.[17]

This critical finding underscores the importance of thorough in vivo evaluation and suggests that while the (1-fluorocyclopropyl)methanamine scaffold offers many benefits, it should be considered with caution and monitored closely for potential toxicity.

Chapter 4: Experimental Protocols

This section provides generalized protocols as a starting point for researchers. Specific conditions must be optimized for individual substrates.

Protocol: Synthesis of a N-((1-Fluorocyclopropyl)methyl) Analogue

This protocol describes a reductive amination, a common method for coupling the (1-fluorocyclopropyl)methanamine core to a desired aldehyde or ketone.

-

Reaction Setup : To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.1 M) is added (1-Fluorocyclopropyl)methanamine hydrochloride (1.1 eq) and a mild base such as triethylamine (1.2 eq).

-

Imine Formation : The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction : A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

-

Reaction Monitoring : The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Workup : Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with dichloromethane.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.

-

Preparation : A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human liver microsomes (HLM) are thawed on ice. A master mix of NADPH regenerating system (e.g., G6P, G6PD, NADP+) in phosphate buffer (pH 7.4) is prepared.

-

Incubation : In a 96-well plate, the test compound is diluted in phosphate buffer to a final concentration of 1 µM. The reaction is initiated by adding the HLM (final concentration 0.5 mg/mL) and pre-incubating at 37°C for 5 minutes.

-

Reaction Start : The NADPH regenerating system is added to start the metabolic reaction. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching : The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis : The quenched samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Interpretation : The percentage of compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log plot of the disappearance of the compound over time.

Chapter 5: Future Perspectives and Conclusion

The (1-Fluorocyclopropyl)methanamine scaffold is a potent tool in the medicinal chemist's arsenal. It successfully combines the desirable properties of conformational rigidity and metabolic stability from the cyclopropyl ring with the pKa-modulating and binding-enhancing potential of fluorine. Case studies demonstrate its utility in fine-tuning potency and selectivity.

However, its application is not without risks. The potential for mechanism-based or off-target toxicity, as highlighted by the PARG inhibitor case, necessitates careful and early in vivo safety assessment. Future research should focus on elucidating the structural features that may lead to such toxicity to develop predictive models.

References

- The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical - Benchchem.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK.

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs.

- Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide - Benchchem.

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available from: [Link]

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.

-

Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC. Available from: [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. Available from: [Link]

-

Fluorinated phenylcyclopropylamines | Request PDF - ResearchGate. Available from: [Link]

-

Bioisosteric Replacements - Chemspace. Available from: [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. Available from: [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

Applications of Fluorine in Medicinal Chemistry - PubMed. Available from: [Link]

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 14. chemscene.com [chemscene.com]

- 15. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem-space.com [chem-space.com]

- 17. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Fluorocyclopropyl Group: A Conformationally Restricted Moiety for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern medicinal chemistry. The 1-fluorocyclopropyl group, a unique structural motif, has emerged as a powerful tool for drug designers. By combining the inherent rigidity of a cyclopropane ring with the potent electronic effects of a fluorine atom, this group offers a nuanced approach to conformational restriction and the fine-tuning of critical physicochemical properties. This technical guide provides a comprehensive overview of the conformational effects of the 1-fluorocyclopropyl group, its impact on pKa and lipophilicity, and its practical application in drug discovery. We will delve into the underlying principles governing its behavior, provide detailed synthetic protocols, and present case studies that illustrate its successful implementation in optimizing drug candidates.

Introduction to Fluorine and Cyclopropanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties.[1][2] The small van der Waals radius (1.47 Å) and high electronegativity (3.98 on the Pauling scale) of fluorine allow it to act as a bioisostere for hydrogen while profoundly influencing the electronic environment of a molecule.[1][3] This can lead to improved metabolic stability by blocking sites of enzymatic degradation, modulation of acidity/basicity (pKa), and enhanced binding affinity to target proteins.[1][2][4]

Similarly, the cyclopropyl group is a valuable motif in drug design.[5][6] Its rigid, three-membered ring structure introduces conformational constraints, which can lock a molecule into a bioactive conformation, thereby improving potency and selectivity.[7] The cyclopropane ring is also used as a bioisosteric replacement for gem-dimethyl groups or phenyl rings, offering a means to explore new chemical space and improve properties like solubility.[8][9]

The 1-fluorocyclopropyl group strategically combines the attributes of both fluorine and the cyclopropane ring.[8] This moiety serves as a conformationally restricted scaffold where the attached fluorine atom exerts a significant inductive effect, influencing the properties of neighboring functional groups.[10] Its application in medicinal chemistry allows for the subtle yet impactful modulation of a drug candidate's profile.

Conformational Analysis of the 1-Fluorocyclopropyl Group

The conformational rigidity of the 1-fluorocyclopropyl group is a key feature that medicinal chemists leverage. The strained nature of the cyclopropane ring inherently limits the rotational freedom of attached substituents.[6] The introduction of a fluorine atom at the 1-position further influences the preferred orientation of these substituents through stereoelectronic effects.

The highly polar carbon-fluorine (C-F) bond creates a significant dipole moment and alters the electronic character of the cyclopropane ring.[6][11] This can influence the preferred conformation of adjacent groups through effects like the gauche effect, where electronegative substituents prefer to be oriented gauche to each other. Quantum chemical studies have been employed to understand the energetic implications of fluorinating cyclopropane and the resulting molecular characteristics.[5][6][11][12] Spectroscopic techniques, particularly NMR, are crucial for experimentally determining the conformational preferences of molecules containing the 1-fluorocyclopropyl group.[13] For example, the presence of two distinct signals in the 19F NMR spectrum of a fluorocyclopropane-containing peptide indicated the existence of two slowly-interconverting conformers.[13]

Caption: Logical relationship of conformational restriction in the 1-fluorocyclopropyl group.

Impact on Physicochemical Properties

The introduction of a 1-fluorocyclopropyl group can significantly alter the physicochemical properties of a molecule, which is a key consideration in drug design.

pKa Modulation

The strong electron-withdrawing nature of the fluorine atom in the 1-fluorocyclopropyl group can have a profound impact on the pKa of nearby acidic or basic centers. For instance, the basicity of an adjacent amine group is typically reduced due to the inductive effect of the fluorine.[1][14] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target protein.[14]

| Compound/Moiety | pKa | Change in pKa (ΔpKa) | Reference |

| Cyclopropylamine | ~10.6 | - | [15] |

| 1-Fluorocyclopropylamine | Lowered | Significant Decrease | [15] |

| Amine with β- or γ-fluorine | Lowered | Significant Shift | [14] |

Table 1: Comparative pKa values illustrating the effect of the 1-fluorocyclopropyl group.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's permeability, solubility, and metabolic stability. The effect of the 1-fluorocyclopropyl group on lipophilicity is nuanced. While monofluorination of an alkyl group can sometimes increase lipophilicity, the unique electronic nature of the fluorocyclopropane can lead to a decrease in LogP compared to non-fluorinated or other fluorinated analogs.[10][16][17] This can be advantageous in drug design, where reducing lipophilicity is often a goal to improve solubility and reduce off-target toxicity.[16]

| Moiety Replacement | Change in Lipophilicity (ΔLogP) | Reference |

| Isopropyl to Fluorinated Isopropyl | -0.4 | [16] |

| Cyclopropyl to Fluorinated Cyclopropyl | Smaller decrease than Isopropyl | [16][18] |

| H to F on Cyclohexane | -0.84 (computed) | [19] |

Table 2: Impact of fluorination on the lipophilicity of various cyclic and acyclic systems.

Metabolic Stability

A common strategy in medicinal chemistry to enhance metabolic stability is the introduction of a cyclopropyl group or a fluorine atom at metabolically labile positions.[20][21][22] The 1-fluorocyclopropyl group combines both features. The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][23] Replacing a metabolically vulnerable hydrogen atom with a fluorine on the cyclopropyl ring can effectively block oxidative metabolism, leading to a longer in vivo half-life and improved drug exposure.[21][22]

Synthesis of 1-Fluorocyclopropyl-Containing Building Blocks and Molecules

The successful application of the 1-fluorocyclopropyl group in drug discovery relies on efficient and scalable synthetic methods. Several strategies have been developed for the synthesis of these valuable building blocks.

Key Synthetic Strategies

-

Cyclopropanation of Fluoro-olefins: This approach involves the reaction of a fluorinated alkene with a carbene or carbenoid to form the fluorocyclopropane ring. Phase-transfer catalysis has been employed for the stereoselective cyclopropanation to yield cis-2-fluorocyclopropyl derivatives.

-

Fluorination of Cyclopropane Precursors: Existing cyclopropyl rings can be fluorinated using various reagents. For example, 2-acetyl-2-chloro-4-butanolide can be converted to 1-fluorocyclopropyl-methyl-ketone in a two-step process.[24]

-

Cross-Coupling Reactions: A recently developed method involves the use of bench-stable (1-fluorocyclopropyl)metalloid reagents, such as stannanes, in Stille cross-coupling reactions with aryl or alkenyl halides.[25] This allows for the direct and milder introduction of the 1-fluorocyclopropyl group into a wide range of molecules.[25]

Caption: Generalized synthetic workflow for 1-fluorocyclopropyl compounds.

Experimental Protocol: Synthesis of cis-2-Fluorocyclopropylamine Tosylate

This protocol is adapted from a patented procedure for the preparation of a key intermediate.[26]

Step 1: Synthesis of cis-N-(2-fluorocyclopropyl)-2-[hydroxyl-(4-methoxyphenyl)-methyl]benzamide

-

This step typically involves a multi-step synthesis starting from simpler precursors, often involving a stereoselective cyclopropanation reaction.

Step 2: Tosylation and Deprotection

-

To a 50L reactor, add cis-N-(2-fluorocyclopropyl)-2-[hydroxyl-(4-methoxyphenyl)-methyl]benzamide (2.5 kg, 8 mol).

-

Add methyl tert-butyl ether (25 L) and p-toluenesulfonic acid (1.82 kg, 10.6 mol).

-

Stir the mixture under reflux for 3-4 hours, during which a white solid will precipitate.

-

Cool the reaction mixture to room temperature and filter the solid.

-

Wash the collected white solid with methyl tert-butyl ether.

-

Dry the solid in an oven to obtain cis-2-fluorocyclopropylamine tosylate (yields of up to 89% have been reported).[26]

Case Studies in Drug Discovery

The utility of the 1-fluorocyclopropyl group is best illustrated through its application in drug discovery programs.

Fluorocyclopropyl Quinolone Antibacterial Agents

The synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids have been explored for their antibacterial properties.[27] The introduction of the fluorocyclopropyl group at the N-1 position of the quinolone scaffold was investigated to modulate the antibacterial spectrum and potency.

Cabozantinib Analogs

Cabozantinib is a tyrosine kinase inhibitor used in cancer therapy.[28] Synthetic access to both diastereomers of a fluorocyclopropyl analog of cabozantinib has been achieved.[28] In vitro studies revealed that the trans-fluorocyclopropyl analog demonstrated comparable potency against the c-Met kinase and a significantly improved selectivity profile for cancer cells over non-cancerous cells when compared to the parent drug.[8][28] This highlights how the subtle conformational and electronic changes imparted by the fluorocyclopropyl group can lead to improved therapeutic properties.[28] Molecular dynamics simulations suggested that the fluorocyclopropane acts as a good bioisosteric replacement for the cyclopropane moiety without disrupting key binding interactions.[28]

Conclusion and Future Perspectives

The 1-fluorocyclopropyl group is a valuable and increasingly utilized motif in medicinal chemistry. Its ability to impose conformational restriction while modulating key physicochemical properties such as pKa and lipophilicity provides drug designers with a powerful tool for lead optimization. The development of new synthetic methodologies is making this group more accessible for incorporation into a diverse range of molecular scaffolds. As our understanding of the subtle interplay between conformation, electronics, and biological activity grows, the strategic application of the 1-fluorocyclopropyl group is poised to play an even more significant role in the design of safer and more effective medicines.

References

- A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives - Benchchem.

-

The role of fluorine in medicinal chemistry. Taylor & Francis. Available from: [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications. Available from: [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. Available from: [Link]

-

Conformational preference of fluorocyclopentane. The calculated energy... ResearchGate. Available from: [Link]

- Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide - Benchchem.

-

Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. Available from: [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available from: [Link]

-

Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. Available from: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. Available from: [Link]

-

Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC. Available from: [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available from: [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available from: [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. Available from: [Link]

-

Improvements to metabolic stability through cyclopropyl modification. ResearchGate. Available from: [Link]

-

Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. ACS Publications. Available from: [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC. Available from: [Link]

-

Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. Available from: [Link]

-

Synthesis and Applications of Fluorocyclopropanes. Request PDF. ResearchGate. Available from: [Link]

- Process for the preparation of 1-fluorocyclopropyl-methyl-ketone. Google Patents.

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Semantic Scholar. Available from: [Link]

-

The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. Available from: [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Available from: [Link]

-

Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available from: [Link]

- Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds - Benchchem.

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.

-

Bioisosteric Replacements. Chemspace. Available from: [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. Available from: [Link]

-

Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. ResearchGate. Available from: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available from: [Link]

-

Factors affecting conformations of fluorinated cycloalkyl derivatives. ResearchGate. Available from: [Link]

-

Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. Available from: [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 7. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencerepository.org [sciencerepository.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 24. EP0560109B1 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorine Substitution on Cyclopropylamine Basicity: An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. This guide provides a comprehensive technical analysis of the effects of fluorine substitution on the basicity of cyclopropylamine, a privileged structural motif in numerous bioactive compounds. We will delve into the intricate interplay of inductive effects, conformational preferences, and stereoelectronic interactions that govern the observed changes in pKa. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental aspect of molecular design.

Introduction: The Significance of Cyclopropylamine and Fluorine in Drug Discovery

Cyclopropylamine is a valuable building block in pharmaceutical sciences, prized for the unique conformational constraints and metabolic stability conferred by its strained three-membered ring.[1] Its derivatives are found in a range of therapeutics, including monoamine oxidase inhibitors like tranylcypromine.[2] The basicity of the amine functionality is a critical determinant of a drug candidate's properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Fluorine, the most electronegative element, is frequently introduced into drug candidates to enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[3][4] When appended to the cyclopropylamine core, fluorine exerts a profound influence on the amine's basicity, an effect that is not always straightforward to predict. Understanding the nuances of this impact is paramount for the rational design of novel therapeutics.

Fundamental Principles: Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is quantified by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base, as the equilibrium favors the deprotonated form.

The pKa of unsubstituted cyclopropylamine is approximately 9.10.[5][6][7][8] This value serves as a crucial benchmark for evaluating the electronic consequences of fluorine substitution.

The Inductive Effect: A Primary Determinant of Basicity Reduction

The most significant factor governing the decrease in basicity upon fluorination is the powerful electron-withdrawing inductive effect of the fluorine atom.[9][10] Transmitted through the sigma (σ) bonds of the cyclopropane ring, this effect reduces the electron density on the nitrogen atom.[11] A lower electron density on the nitrogen's lone pair makes it less available for protonation, resulting in a weaker base and a lower pKa.

Studies on fluorinated cyclopropylamines have consistently demonstrated a decrease in pKa upon the introduction of fluorine. For instance, the introduction of a fluorine atom into the 2-position of the cyclopropane ring in tranylcypromine analogues leads to a significant drop in pKa. The pKa of trans-2-fluoro-2-phenylcyclopropylamine is 7.35, more than one pH unit lower than its non-fluorinated counterpart (pKa ≈ 8.50).[12] An even greater decrease of 1.5 pH units is observed for the corresponding cis-isomer.[12]

Geminal Difluorination: An Amplified Inductive Effect

The placement of two fluorine atoms on the same carbon atom (gem-difluorination) further amplifies this inductive effect. The cumulative electron-withdrawing power of two fluorine atoms leads to a more substantial reduction in the basicity of the neighboring amine. While specific data for gem-difluorinated cyclopropylamines is limited, studies on analogous gem-difluorinated cycloalkanes show a pKa decrease of approximately 0.3 to 0.5 units for adjacent amine groups.[11]

Stereoelectronic and Conformational Effects: A Deeper Level of Control

Beyond simple induction, the stereochemical relationship between the fluorine atom and the amino group plays a critical role in determining the final basicity. This is where the unique electronic structure of the cyclopropane ring, often described by the Walsh orbital model, becomes influential.[13][14] The bent bonds of the cyclopropane ring possess significant p-character, allowing for hyperconjugative interactions with adjacent substituents.

The Influence of Diastereoisomerism

Computational and experimental studies on 2-fluorocyclopropylamines have revealed a significant difference in the basicity of cis and trans diastereomers.

-

trans-2-Fluorocyclopropylamine: In the trans isomer, where the fluorine and amino groups are on opposite faces of the ring, hyperconjugative interactions can occur between the σ(C–N) and σ*(C–F) orbitals.[12] This interaction can lead to a different hybridization of the nitrogen lone pair compared to the cis isomer.

-

cis-2-Fluorocyclopropylamine: The cis isomer exhibits a higher gas-phase proton affinity and a larger p-character in the nitrogen lone pair orbital (sp⁴.³⁴ for cis vs. sp⁴.⁰⁷ for trans), which correlates with its higher basicity compared to the trans isomer.[12] For fluorinated tranylcypromine analogues, the cis-isomer is about 0.4 pKa units more acidic (less basic) than the trans-isomer.[12]

This demonstrates that the relative orientation of the C-F and C-N bonds dictates the extent and nature of orbital interactions, leading to measurable differences in basicity.

Conformational Preferences

Fluorine substitution can also influence the conformational preferences of the amino group's rotation. The potential energy profile for the rotation of the amino group in cis-2-fluorocyclopropylamine differs from that of the trans isomer and the parent cyclopropylamine, which have similar rotational curves. These conformational effects, driven by stereoelectronic interactions, contribute to the overall basicity of the molecule by influencing the accessibility and hybridization of the nitrogen lone pair.

Quantitative Data Summary

The following table summarizes the key pKa values discussed, providing a quantitative overview of the impact of fluorine substitution.

| Compound | pKa | Comments |

| Cyclopropylamine | 9.10[5][6][7][8] | Unsubstituted parent compound. |

| trans-Tranylcypromine (2-phenylcyclopropylamine) | ~8.50[12] | Non-fluorinated analogue. |

| cis-Tranylcypromine (2-phenylcyclopropylamine) | ~8.50[12] | Non-fluorinated analogue. |

| trans-2-Fluoro-2-phenylcyclopropylamine | 7.35[12] | Significant pKa decrease due to fluorine. |

| cis-2-Fluoro-2-phenylcyclopropylamine | 6.98[12] | Even greater pKa decrease; less basic than the trans isomer. |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding structure-activity relationships. Several robust experimental methods are commonly employed.

Potentiometric Titration

This is a widely used and accurate method for determining pKa.[15][16]

Step-by-Step Methodology:

-

Sample Preparation: A precise concentration of the fluorinated cyclopropylamine salt (e.g., hydrochloride) is dissolved in deionized water.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the amine solution.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination by monitoring the chemical shift changes of specific nuclei as a function of pH.[15][16][17]

Step-by-Step Methodology:

-

Sample Preparation: A solution of the fluorinated cyclopropylamine is prepared in a suitable solvent, often D₂O, containing a chemical shift standard.

-

pH Adjustment: The pH of the solution is carefully adjusted by adding small aliquots of a strong acid or base.

-

Spectral Acquisition: ¹H or ¹⁹F NMR spectra are recorded at each pH value. The chemical shifts of protons or fluorine atoms near the amino group are particularly sensitive to its protonation state.

-

Data Analysis: The chemical shift is plotted against the pH, generating a sigmoidal curve. The inflection point of this curve corresponds to the pKa.

Visualizing the Key Concepts

Inductive Effect of Fluorine

Caption: Inductive electron withdrawal by fluorine reduces electron density on the amine, lowering basicity.

Experimental Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion and Future Outlook

The substitution of fluorine on a cyclopropylamine ring predictably decreases the basicity of the amine through a potent inductive effect. However, the magnitude of this decrease is intricately modulated by stereoelectronic and conformational factors. The diastereomeric relationship between the fluorine and amine substituents can lead to significant differences in pKa, a nuance that must be carefully considered in molecular design. As synthetic methodologies for the precise installation of fluorine continue to advance, a deeper understanding of these fundamental principles will be invaluable for the development of next-generation therapeutics with optimized physicochemical and pharmacological profiles. The strategic use of fluorinated cyclopropylamines will undoubtedly continue to be a fruitful area of research in medicinal chemistry.

References

-

Hruschka, S., Fröhlich, R., Kirsch, P., & Haufe, G. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4167-4174. [Link]

-

ChemBK. Cyclopropylamine. [Link]

-

Ye, S., Yoshida, S., Fröhlich, R., Haufe, G., & Kirk, K. L. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(5), 1213-1222. [Link]

-

van der Meulen, I., & Leurs, R. (2008). Development of Methods for the Determination of pKa Values. Medicinal Chemistry, 4(6), 558-575. [Link]

-

Pons, A., Tognetti, V., Joubert, L., Poisson, T., Pannecoucke, X., Charette, A. B., & Jubault, P. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. The Journal of Organic Chemistry, 78(4), 1479-1489. [Link]

-

LookChem. Cas 765-30-0,Cyclopropylamine. [Link]

-

Ye, S., Yoshida, S., Fröhlich, R., Haufe, G., & Kirk, K. L. (2006). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 14(22), 7545-7554. [Link]

-

Hruschka, S., Fröhlich, R., Kirsch, P., & Haufe, G. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4167. [Link]

-

Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11846-11859. [Link]

-

Vámosi, J., Varga, J., Holczbauer, T., & Novák, Z. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Organic Letters, 23(24), 9478-9482. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1751. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Rađenović, O., & Babić, A. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(4), 411-417. [Link]

-

Sumon, K. Z., Henni, A., & Tontiwachwuthikul, P. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. [Link]

-

Figshare. (2016). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Earl, P. L. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1187-1190. [Link]

-

Cole, D. C., et al. (2025). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society. [Link]

-

Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Chemistry – A European Journal, 27(18), 5603-5616. [Link]

-

ResearchGate. (n.d.). Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... [Link]

-

Dolbier Jr, W. R. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1031-1067. [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

-

Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Walsh Cyclopropane Molecular Orbitals. [Link]

-

Mykhailiuk, P. K. (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Scribd. (n.d.). Electronic Effects and Their Influence On Acidity and Basicity. [Link]

-

Synfacts. (2020). Novel Entry to Fluorinated Cyclopropanes. Synfacts, 16(01), 0021. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem. [Link]

-

Meyer, K., et al. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics, 40(22), 3656-3661. [Link]

-

ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

-

ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

-

ResearchGate. (n.d.). Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. [Link]

-

Nielsen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2594. [Link]

- Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.

-

Scribd. (n.d.). Walsh Cyclopropane Molecular Orbitals. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

-

Innovative In Education. (2010, February 4). IE Organic Lecture 10.3 - The MOs of Cyclopropane [Video]. YouTube. [Link]

-

Li, G., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Scientific Reports, 8(1), 16428. [Link]

-

ResearchGate. (n.d.). Correlations between the experimental pKa values of fluorine- and...[Link]

-

Wang, Y., et al. (2022). Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. Molecules, 27(22), 8009. [Link]

-

Otten, R., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19595. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]